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Compound of Interest

Compound Name: 5H,7H-Dibenzo[b,d]azepin-6-one

Cat. No.: B030713 Get Quote

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of

dibenzoazepinone-based inhibitors and their alternatives, supported by experimental data.

The dibenzoazepinone scaffold has emerged as a promising privileged structure in the

development of kinase inhibitors. Its rigid, three-dimensional shape allows for specific

interactions within the ATP-binding pocket of various kinases, offering the potential for potent

and selective inhibition. However, as with all small molecule inhibitors, understanding the cross-

reactivity profile is paramount to predicting potential off-target effects and ensuring therapeutic

efficacy. This guide provides a comparative analysis of dibenzoazepinone-based inhibitors, with

a focus on their selectivity and cross-reactivity, supported by experimental data. We also

present a comparison with structurally related benzoxazepin inhibitors to provide a broader

context of inhibitor performance.

Comparative Inhibitory Potency:
Dibenzoazepinones and Benzoxazepins
The following tables summarize the half-maximal inhibitory concentrations (IC50) of selected

dibenzoazepinone-based inhibitors against p38α MAP kinase and a comparative set of

benzoxazepin-based inhibitors against the Class I PI3K isoforms. Lower IC50 values are

indicative of higher potency.

Table 1: Inhibitory Activity of Dibenzoazepinone-Based Compounds against p38α MAP Kinase
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Compound ID Scaffold Modifications
p38α MAP Kinase
IC50 (nM)

1
Dibenzo[b,f]azepin-

10(11H)-one

2-chloro-11-(4-

fluorophenyl)
3

2
Dibenzo[b,f]azepin-

10(11H)-one

2-chloro-11-(4-

methoxyphenyl)
5

3
Dibenzo[b,f]azepin-

10(11H)-one

2-chloro-11-(pyridin-4-

yl)
8

4
Dibenzo[b,f]azepin-

10(11H)-one

2-methoxy-11-(4-

fluorophenyl)
12

5
Dibenzo[b,f]azepin-

10(11H)-one

2-methoxy-11-(4-

methoxyphenyl)
15

Compound 45
Dibenzo[b,e]azepin-

11(6H)-one

N-cyclopropyl-4-(4-

fluorophenyl)
3

Data sourced from a study on novel p38α inhibitors.[1]

Table 2: Cross-Reactivity Profile of Dibenzoazepinone Compound 45

Kinase % Inhibition at 1 µM

p38α 99

p38β 95

JNK1 25

ERK2 10

CAMK2δ 15

PKA 5

CDK2/cyclin A <5
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This limited kinase panel screening demonstrates the selectivity of Compound 45 for the p38

MAPK family.[1]

Table 3: Comparative Inhibitory Potency of Benzoxazepin-Based PI3K Inhibitors

Compound ID
PI3Kα IC50
(nM)

PI3Kβ IC50
(nM)

PI3Kδ IC50
(nM)

PI3Kγ IC50
(nM)

GDC-0326 0.38 17 29 10

Compound 10 1,100 1,500 10 1,200

Compound 12 2,300 2,800 4.8 2,500

Compound 15 1,700 2,100 15 1,900

Data from a study on selective benzoxazepin PI3Kδ inhibitors, highlighting the potential for

isoform-specific inhibition within this related scaffold.

Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of robust scientific

research. Below are representative methodologies for key experiments involved in kinase

inhibitor profiling.

In Vitro Kinase Inhibition Assay (Radiometric) for p38α
MAP Kinase
This protocol is a classic method for measuring kinase activity by quantifying the incorporation

of radiolabeled phosphate from [γ-³²P]ATP into a substrate.[2]

Materials:

Recombinant human p38α MAP kinase

Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 25 mM MgCl₂, 2 mM DTT)

Substrate peptide (e.g., ATF2)
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[γ-³²P]ATP

Test inhibitor compounds at various concentrations

96-well plates

Phosphocellulose paper

Scintillation counter

Procedure:

Prepare Kinase Reaction Mix: In each well of a 96-well plate, prepare a reaction mix

containing the kinase assay buffer, recombinant p38α kinase, and the ATF2 substrate

peptide.

Add Inhibitor: Add the test dibenzoazepinone inhibitor at a range of concentrations to the

appropriate wells. Include a control with no inhibitor (vehicle only).

Initiate Reaction: Start the kinase reaction by adding a solution of [γ-³²P]ATP to each well.

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

Stop Reaction and Capture Substrate: Spot the reaction mixture onto phosphocellulose

paper. The phosphorylated substrate will bind to the paper.

Washing: Wash the phosphocellulose paper multiple times with phosphoric acid to remove

unincorporated [γ-³²P]ATP.

Quantification: Measure the amount of radioactivity on the phosphocellulose paper using a

scintillation counter.

Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor

concentration. Fit the resulting dose-response curve using a four-parameter logistic model to

calculate the IC50 value.

Luminescent-Based Kinase Assay for PI3K Isoforms
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This method measures the amount of ADP produced in a kinase reaction, which is then

converted into a luminescent signal.

Materials:

Recombinant human PI3K isoforms (α, β, δ, γ)

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM

EGTA)

Lipid substrate (e.g., PIP2)

ATP

Test inhibitor compounds at various concentrations

ADP-Glo™ Kinase Assay Kit (Promega)

384-well plates

Plate-reading luminometer

Procedure:

Inhibitor Preparation: Prepare serial dilutions of the benzoxazepin inhibitor in DMSO.

Reaction Setup: Add the diluted inhibitor or DMSO to the wells of a 384-well plate. Prepare a

master mix of the PI3K isoform and the lipid substrate in the kinase reaction buffer and add it

to the wells.

Kinase Reaction Initiation: Add ATP to each well to start the kinase reaction. The final ATP

concentration should be at or near the Km for the specific PI3K isoform.

Incubation: Incubate the plate at room temperature for 60 minutes.

Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the

kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40

minutes.
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ADP Detection: Add Kinase Detection Reagent to each well. This reagent converts the ADP

generated into ATP, which is then used by a luciferase to produce a luminescent signal.

Incubate at room temperature for 30 minutes.

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor

concentration and fit the data to a four-parameter logistic equation to determine the IC50

value.

Visualizing Signaling Pathways and Experimental
Workflows
To provide a clearer understanding of the biological context and experimental procedures, the

following diagrams were generated using Graphviz.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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